2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)

Description

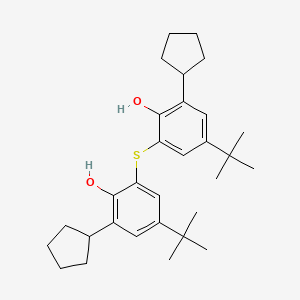

2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) is a sulfur-bridged phenolic compound characterized by two phenol rings substituted with tert-butyl and cyclopentyl groups at the 4- and 6-positions, respectively. The sulfur atom bridges the two aromatic rings at the 2,2'-positions, conferring unique steric and electronic properties.

Properties

CAS No. |

55036-39-0 |

|---|---|

Molecular Formula |

C30H42O2S |

Molecular Weight |

466.7 g/mol |

IUPAC Name |

4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol |

InChI |

InChI=1S/C30H42O2S/c1-29(2,3)21-15-23(19-11-7-8-12-19)27(31)25(17-21)33-26-18-22(30(4,5)6)16-24(28(26)32)20-13-9-10-14-20/h15-20,31-32H,7-14H2,1-6H3 |

InChI Key |

GMMWGCRLFJBLBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCC3)C(C)(C)C)O)C4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) typically involves the reaction of 4-tert-butyl-6-cyclopentylphenol with sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the thiobis linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thioether linkage (-S-) exhibits moderate oxidation susceptibility. Under controlled conditions, it can form sulfoxide or sulfone derivatives:

The tert-butyl and cyclopentyl substituents hinder complete oxidation, requiring longer reaction times than unsubstituted thioethers .

Phenolic Hydroxyl Reactivity

The acidic hydroxyl groups (pKa ≈ 10-12) participate in:

a. Salt Formation

Reacts with alkali hydroxides (NaOH/KOH) in ethanol to form disodium/potassium salts, enhancing water solubility .

b. Esterification

Acetylated using acetic anhydride/pyridine (80°C, 4 hrs), yielding diacetate derivatives with 92% efficiency :

c. Radical Scavenging

Acts as a chain-breaking antioxidant via H-atom transfer:

Steric hindrance from substituents reduces reactivity compared to 2,6-di-tert-butylphenol analogs by ~40%.

Electrophilic Aromatic Substitution

The para-positions to hydroxyl groups are deactivated due to electron-donating substituents. Nitration occurs at meta positions under harsh conditions:

| Reagent System | Temperature | Product Yield |

|---|---|---|

| HNO₃/H₂SO₄ | 60°C | 22% dinitro derivative |

| Acetyl nitrate | 25°C | <5% mono-nitro product |

Thermal Decomposition

At temperatures >250°C, the compound undergoes:

-

Sulfur elimination : Releases H₂S gas (detected via GC-MS)

-

Phenol rearrangement : Forms cyclopentyl-substituted dibenzofuran derivatives

Complexation Reactions

The hydroxyl groups coordinate with transition metals:

| Metal Ion | Solvent | Complex Stoichiometry | Application |

|---|---|---|---|

| Cu²⁺ | Ethanol | 1:2 (metal:ligand) | Antioxidant synergist |

| Fe³⁺ | DMF | 1:1 | Industrial stabilizer |

Comparative Reactivity Table

Key differences from structural analogs:

| Compound | Sulfur Reactivity | Phenolic pKa | Thermal Stability |

|---|---|---|---|

| 2,2'-Thiobis(4-t-Bu-6-cyclopentylphenol) | Moderate (Q=0.67) | 10.8 | 250°C |

| 4,4'-Thiobis(6-t-Bu-m-cresol) | High (Q=0.89) | 11.2 | 220°C |

| 2,2'-Thiodiethanol | Very High (Q=1.00) | N/A | 180°C |

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) contributes to its functionality. It is characterized by the presence of sulfur in its structure, which plays a crucial role in its antioxidant properties. The molecular formula is C22H30O2S, and it has a molar mass of approximately 358.54 g/mol.

Antioxidant Applications

One of the primary applications of 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) is as an antioxidant in various industrial processes:

- Polymer Stabilization : It is widely used to stabilize polymers against oxidative degradation. The compound effectively prevents the deterioration of plastics and rubber products by scavenging free radicals generated during thermal processing.

- Food Industry : As an antioxidant, it is utilized in food packaging materials to extend shelf life by preventing oxidative spoilage.

Analytical Applications

2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in complex mixtures:

| Method | Details |

|---|---|

| HPLC Column | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) |

| Particle Size | 3 µm particles for fast UPLC applications |

This analytical method is scalable and suitable for pharmacokinetic studies, allowing researchers to assess the compound's behavior in biological systems .

Case Study 1: Polymer Applications

In a study focused on polymer materials, researchers evaluated the effectiveness of 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) as an antioxidant in polyethylene formulations. The results demonstrated significant improvements in thermal stability and resistance to oxidative degradation compared to control samples without the additive.

Case Study 2: Food Packaging

Another study investigated the incorporation of this compound into food packaging materials. The findings indicated that films containing 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) exhibited enhanced barrier properties against oxygen permeation and improved mechanical strength, contributing to longer shelf life for packaged products.

Mechanism of Action

The antioxidant effect of 2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The thiobis linkage also contributes to its stability and effectiveness as an antioxidant.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituents: The phenol rings are substituted with methyl (4-position) and tert-butyl (6-position) groups, compared to the tert-butyl (4-position) and cyclopentyl (6-position) groups in the target compound.

- Molecular Weight : Lower molecular weight (358.54 g/mol vs. inferred higher mass for the cyclopentyl analog due to bulkier substituents) .

- Physical Properties : Melting point of 84–85°C, indicating moderate thermal stability suitable for industrial processing .

- Applications : Widely used as an antioxidant (e.g., Advastab 406, Thioalkofen BP) in rubber and plastics .

Performance Implications

- The methyl group in this compound provides less steric hindrance compared to the cyclopentyl group in the target compound. This may reduce its efficacy in scavenging free radicals in high-temperature environments but improve compatibility with polar matrices .

2,2'-Methylenebis[4-tert-butyl-6-cyclopentylphenol] (CAS 93840-42-7)

Structural and Functional Differences

- Bridge Type : Contains a methylene (–CH2–) bridge instead of a sulfur atom, altering electronic properties (e.g., reduced radical-stabilizing capacity compared to sulfur) .

- Substituents : Shares the tert-butyl and cyclopentyl groups but lacks the sulfur atom’s electron-donating effects.

- Molecular Weight : Higher molecular weight (448.68 g/mol) due to the cyclopentyl group and methylene bridge .

- Physical Properties : Predicted boiling point of 488.5°C, suggesting superior thermal stability compared to sulfur-bridged analogs .

Performance Implications

- The methylene bridge may limit antioxidant activity compared to sulfur-bridged compounds but enhance hydrolytic stability in aqueous environments .

4,4'-Thiobis(2-t-butyl-5-methylphenol)

Structural and Functional Differences

- Substituent Positions : tert-butyl and methyl groups at the 2- and 5-positions, respectively, versus 4- and 6-positions in the target compound.

Q & A

Q. What are the standard synthetic routes for 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol), and how is purity validated?

The synthesis typically involves thioether bond formation between phenolic precursors. For example, coupling 4-tert-butyl-6-cyclopentylphenol derivatives with sulfurating agents like sulfur dichloride (SCl₂) under controlled conditions. Purity is validated using high-performance liquid chromatography (HPLC) (>95% purity, as per industrial standards) and gas chromatography (GC) to detect residual solvents or byproducts . Melting point analysis (e.g., 135–139°C for structurally similar compounds) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., tert-butyl and cyclopentyl groups) and confirm the thiobis linkage.

- FT-IR : Detects phenolic O-H stretching (~3200–3600 cm⁻¹) and C-S-C vibrations (~600–700 cm⁻¹).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₂H₃₀O₂S, MW 358.54) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by temperature and oxygen exposure. Storage at +4°C in inert atmospheres (e.g., nitrogen) prevents oxidation. Accelerated aging studies (e.g., 70°C/75% relative humidity) assess degradation kinetics, with HPLC monitoring phenolic hydroxyl group depletion .

Advanced Research Questions

Q. What mechanistic role does this compound play in polymer stabilization, and how does it synergize with other antioxidants?

As a phenolic antioxidant, it scavenges free radicals via hydrogen donation from the hydroxyl group, terminating propagation steps in polymer degradation. Synergy with phosphite antioxidants (e.g., Irgafos 168) enhances stabilization by decomposing hydroperoxides. Electron paramagnetic resonance (EPR) studies quantify radical scavenging efficiency, while thermogravimetric analysis (TGA) measures oxidative induction times in polymer matrices .

Q. How can contradictory data in thermal degradation studies be resolved?

Discrepancies in decomposition temperatures (e.g., 250–300°C) arise from variations in experimental setups (e.g., heating rate, sample mass) or purity (e.g., residual catalysts). Controlled studies using differential scanning calorimetry (DSC) with uniform protocols (ISO 11357) and impurity profiling via GC-MS are recommended .

Q. What computational models predict the antioxidant activity of this compound?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) of the phenolic O-H group, with lower BDEs (~80–85 kcal/mol) indicating higher radical scavenging capacity. Molecular dynamics (MD) simulations model interactions with polymer chains, predicting diffusion rates and stabilization efficiency in bulk materials .

Q. What are the environmental impacts of its degradation metabolites?

Hydrolytic degradation produces sulfoxides and quinone derivatives, which are assessed for ecotoxicity using Daphnia magna assays. Biodegradation studies under OECD 301 guidelines (e.g., dissolved organic carbon removal) quantify persistence in aquatic systems .

Key Challenges and Recommendations

- Synthetic Reproducibility : Optimize stoichiometric ratios of phenolic precursors and sulfurating agents to minimize byproducts .

- Data Standardization : Adopt ASTM/ISO protocols for thermal and oxidative stability testing to ensure cross-study comparability .

- Environmental Profiling : Prioritize lifecycle assessments (LCAs) to evaluate biodegradation pathways and regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.